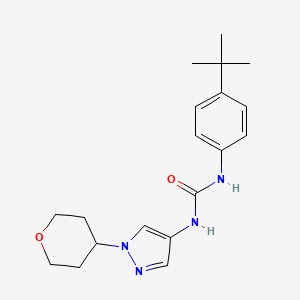

1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

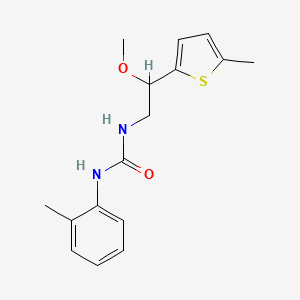

The compound is a urea derivative with a tetrahydropyran ring and a pyrazole ring attached to it . Urea derivatives are known for their wide range of biological activities, and tetrahydropyran is a common motif in many natural products . Pyrazole is a heterocyclic compound and is often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tert-butyl group is a bulky group that could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the urea, tetrahydropyran, and pyrazole groups . These groups could potentially undergo a variety of reactions, including addition, substitution, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the tert-butyl group could potentially increase the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen

MAP Kinase Inhibition

A significant application of compounds structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is as inhibitors of p38α mitogen-activated protein kinase (p38α MAPK). These compounds have shown potent inhibitory activity against p38α MAPK, contributing to advancements in treatments for diseases where MAP kinase pathways play a crucial role (Getlik et al., 2012).

Hydrogel Formation and Anion Tuning

Another research avenue is the exploration of hydrogel formation. Compounds with a similar structural framework have been investigated for their ability to form hydrogels in specific pH conditions. The morphology and rheology of these gels can be altered based on the anion present, indicating potential applications in material sciences for designing tunable gels (Lloyd & Steed, 2011).

Angiotensin AT1 Receptor Antagonism

The compound's structural analogs have been used as angiotensin AT1-selective receptor antagonists. These antagonists have shown promise in studies involving rabbit aorta and rat liver membranes, suggesting their potential use in cardiovascular research and treatment development (de Arriba et al., 1996).

Pyrazole Urea Derivatives in Cancer Research

There has been significant interest in synthesizing pyrazole urea derivatives, closely related to the compound , for potential applications in cancer research. These derivatives have been investigated for their antineoplastic properties, offering new avenues in the development of cancer treatments (Gaudreault et al., 1988).

Hydrogen Bonding and Molecular Aggregation

Research into the hydrogen bonding capabilities of similar compounds has led to insights into molecular aggregation and crystal formation. Understanding these properties is essential for applications in crystallography and materials science (Abonía et al., 2007).

Psoriasis Treatment

There is ongoing research into the use of pyrazole derivatives as treatments for autoimmune diseases like psoriasis. These studies explore the inhibition of specific tyrosine kinases, which could lead to effective therapies for such chronic conditions (Li et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-19(2,3)14-4-6-15(7-5-14)21-18(24)22-16-12-20-23(13-16)17-8-10-25-11-9-17/h4-7,12-13,17H,8-11H2,1-3H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFTZLJCROTOIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)

![4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2646570.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)

![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)